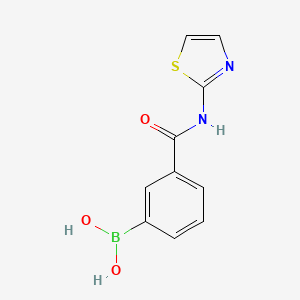

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BN2O3S/c14-9(13-10-12-4-5-17-10)7-2-1-3-8(6-7)11(15)16/h1-6,15-16H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXREXRVDUFDBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2=NC=CS2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657269 | |

| Record name | {3-[(1,3-Thiazol-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-34-9 | |

| Record name | B-[3-[(2-Thiazolylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(1,3-Thiazol-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid

Introduction

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. It incorporates a boronic acid moiety, a versatile functional group for Suzuki-Miyaura cross-coupling reactions and a known pharmacophore in various enzyme inhibitors, with an N-thiazolyl benzamide structure, a scaffold present in numerous biologically active compounds. This guide provides a detailed exploration of the principal synthetic pathways to this target molecule, offering field-proven insights into experimental design, mechanistic underpinnings, and detailed protocols suitable for researchers and drug development professionals.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals that the core challenge lies in the formation of the robust amide bond. The molecule can be disconnected at the amide linkage, identifying two primary synthons: a phenylboronic acid component and a 2-aminothiazole component.

Caption: Retrosynthetic analysis of the target molecule.

This disconnection points to two primary forward-synthesis strategies:

-

Acyl Chloride Pathway: Activation of 3-boronobenzoic acid via conversion to its corresponding acyl chloride, followed by nucleophilic attack by 2-aminothiazole.

-

Direct Amidation Pathway: Direct coupling of 3-boronobenzoic acid and 2-aminothiazole using a coupling agent or catalyst.

This guide will detail both approaches, providing the causal logic behind each experimental choice.

Pathway 1: Synthesis via Acyl Chloride Intermediate

This classic and highly reliable pathway involves a two-step process: the activation of the carboxylic acid and the subsequent amide formation. This method is often favored for its high yields and straightforward execution.

Caption: Workflow for the acyl chloride synthesis pathway.

Part 1.1: Synthesis of 3-Boronobenzoyl Chloride

Causality: The conversion of a carboxylic acid to an acyl chloride is a crucial activation step. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic amine. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and easily removed from the reaction mixture, driving the equilibrium towards the product.[1][2]

Experimental Protocol:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (e.g., filled with calcium chloride), add 3-boronobenzoic acid.[1] All glassware must be thoroughly dried to prevent hydrolysis of the thionyl chloride and the acyl chloride product.

-

Reagent Addition: Add an excess of thionyl chloride (typically 2-3 equivalents), either neat or using an inert solvent like anhydrous toluene.[1]

-

Reaction Execution: Gently heat the mixture to reflux (approx. 79°C for neat SOCl₂). The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.[1] The reaction is typically complete within 2-4 hours.

-

Workup and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation at atmospheric pressure. The crude 3-boronobenzoyl chloride is then purified by vacuum distillation.[1] The product is highly moisture-sensitive and should be used immediately in the next step or stored under an inert atmosphere.

Part 1.2: Coupling with 2-Aminothiazole

Causality: 2-Aminothiazole features two nitrogen atoms, but the exocyclic amino group is significantly more nucleophilic than the endocyclic (ring) nitrogen due to resonance delocalization of the ring nitrogen's lone pair. This ensures regioselective attack at the acyl chloride to form the desired amide bond. The reaction is often performed in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct, preventing protonation of the 2-aminothiazole and driving the reaction to completion. This general approach is well-established for synthesizing N-(thiazol-2-yl)benzamides.[3][4]

Experimental Protocol:

-

Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminothiazole[5] and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution in an ice bath (0°C). Slowly add a solution of the freshly prepared 3-boronobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent dropwise.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Pathway 2: Direct Boron-Catalyzed Amidation

Modern synthetic chemistry increasingly favors methods that improve atom economy and reduce the use of harsh reagents. Direct amidation, which forms the amide bond from a carboxylic acid and an amine in a single step, is a prime example. Boron-based catalysts, including boric acid and various boronic acids, have emerged as highly effective for this transformation.[6][7]

Causality & Mechanism: Boron-catalyzed amidation reactions proceed via the formation of a reactive acyloxyboron intermediate.[8][9] The boronic acid catalyst reacts with the carboxylic acid to form a mixed anhydride. This process activates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A critical aspect of this reaction is the removal of water, which is a byproduct of both the intermediate formation and the final amide formation. This is typically achieved through azeotropic distillation (e.g., using a Dean-Stark apparatus with toluene) or by using dehydrating agents like molecular sieves.[7][10] Theoretical and experimental studies suggest the mechanism may involve dimeric boron species that activate the carboxylic acid while delivering the amine nucleophile.[8]

Caption: Workflow for the direct amidation pathway.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark trap is recommended if using azeotropic removal of water), add 3-boronobenzoic acid (1.0 equivalent), 2-aminothiazole (1.0-1.2 equivalents), a catalytic amount of a boronic acid or boric acid (e.g., 5-10 mol%), and activated molecular sieves (4 Å).[9]

-

Solvent Addition: Add a suitable solvent for azeotropic water removal, such as toluene or xylene.

-

Reaction Execution: Heat the mixture to reflux. The reaction is typically monitored by TLC until the starting materials are consumed. Reaction times can range from 12 to 48 hours depending on the substrates and catalyst.

-

Workup and Purification: After cooling to room temperature, filter the reaction mixture to remove the molecular sieves. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Data Summary and Reagent Overview

| Reagent | Formula | M.W. ( g/mol ) | Role | Key Considerations |

| 3-Boronobenzoic acid | C₇H₇BO₄ | 165.94 | Starting Material | Key carboxylic acid component. |

| 2-Aminothiazole | C₃H₄N₂S | 100.14 | Starting Material | Nucleophilic amine component.[5] |

| Thionyl Chloride | SOCl₂ | 118.97 | Activating Agent | Highly reactive with water; corrosive.[1] |

| Triethylamine | (C₂H₅)₃N | 101.19 | Base | Scavenges HCl byproduct in Pathway 1. |

| Boric Acid | H₃BO₃ | 61.83 | Catalyst | "Green" catalyst for direct amidation.[6] |

| Molecular Sieves (4 Å) | N/A | N/A | Dehydrating Agent | Removes water to drive equilibrium.[7] |

Conclusion

The synthesis of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid can be successfully achieved through two primary, robust pathways. The acyl chloride route offers a traditional, high-yielding method predicated on the activation of the carboxylic acid, while the direct boron-catalyzed amidation represents a more modern, atom-economical approach. The choice of pathway may depend on available reagents, scale, and desired process conditions. Both methods culminate in a valuable bifunctional molecule, poised for further elaboration in Suzuki-Miyaura coupling or for direct application in biological screening and drug discovery programs.

References

- Organic Syntheses Procedure. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.

- Bonakolluru, Y., Nukala, S. K., Dasari, G., Badithapuram, V., Manchal, R., & Bandari, S. (n.d.). Design and Synthesis of Some New N-(Thiazol-2-yl) Benzamides of Quinoxaline as DNA Topoisomerase II Targeting Anticancer Agents and ADMET.

- Bonakolluru, Y., Nukala, S. K., Dasari, G., Badithapuram, V., Manchal, R., & Bandari, S. (n.d.). Design and Synthesis of Some New N-(Thiazol-2-yl) Benzamides of Quinoxaline as DNA Topoisomerase II Targeting Anticancer Agents and ADMET. Polycyclic Aromatic Compounds, 1-22.

- N. C. O. Tomkinson, et al. (n.d.). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science.

- Adlington, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.

- Lan, Y., & Zhang, Y. (2011). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. ResearchGate.

- Adlington, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. American Chemical Society.

- Al-Ostath, A., et al. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry.

- Stoyanov, S., et al. (n.d.). N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. MDPI.

- El-Sayed, M. A. A., & Abdel-Aziz, M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.

- BenchChem. (2025). Synthesis of 3-Bromobenzoyl Chloride from 3-Bromobenzoic Acid: Application Notes and Protocols.

-

Wikipedia. (n.d.). 2-Aminothiazole. Available from: [Link]

- Clarke, H. T., & Taylor, E. R. (n.d.). Benzoyl chloride, o-chloro-. Organic Syntheses Procedure.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid (CAS 850567-34-9): A Promising Kinase Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid is a synthetic organoboron compound that has emerged as a molecule of significant interest within the landscape of modern drug discovery. Its unique structural architecture, combining a phenylboronic acid moiety with a thiazole carboxamide, positions it as a compelling candidate for the development of targeted therapeutics, particularly in the realm of oncology. The boronic acid group, a versatile pharmacophore, allows for unique interactions with biological targets, most notably through the formation of reversible covalent bonds with serine, threonine, or cysteine residues within the active sites of enzymes. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of this compound, with a focus on its role as a kinase inhibitor.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

| Property | Value | Source |

| CAS Number | 850567-34-9 | N/A |

| Molecular Formula | C₁₀H₉BN₂O₃S | N/A |

| Molecular Weight | 248.07 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 218-222 °C | N/A |

| Purity | Typically >97% | N/A |

| Solubility | Soluble in organic solvents such as DMSO and methanol. | N/A |

Synthesis and Manufacturing

-

Preparation of the Carboxylic Acid Precursor: The synthesis would likely commence with 3-carboxyphenylboronic acid or a protected version thereof.

-

Amide Bond Formation: The carboxylic acid is then coupled with 2-aminothiazole. This reaction is typically facilitated by a standard peptide coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like hydroxybenzotriazole (HOBt), in an appropriate organic solvent (e.g., dimethylformamide or dichloromethane).

-

Deprotection (if necessary): If a protected boronic acid was used, a final deprotection step would be required to yield the target compound.

This synthetic strategy offers a versatile and efficient means to produce a variety of substituted (thiazol-2-ylcarbamoyl)phenyl)boronic acid derivatives for structure-activity relationship (SAR) studies.

Mechanism of Action and Therapeutic Potential: A Focus on Kinase Inhibition

The structural motifs present in (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid strongly suggest its potential as a kinase inhibitor. The thiazole carboxamide scaffold is a well-established pharmacophore in the design of inhibitors targeting the ATP-binding site of various kinases. The boronic acid moiety can further enhance binding affinity and selectivity through the formation of a reversible covalent bond with a nucleophilic residue in the kinase active site.

Targeting the c-Met Kinase Pathway

A particularly promising therapeutic target for this class of compounds is the c-Met receptor tyrosine kinase.[1] The c-Met pathway plays a crucial role in cell proliferation, survival, and motility, and its dysregulation is implicated in the development and progression of numerous cancers.[1] Small molecule inhibitors that target the ATP-binding site of c-Met have shown significant promise as anti-cancer agents.[1]

The general structure of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid aligns with the pharmacophore models of known c-Met inhibitors. The thiazole ring can engage in hydrogen bonding interactions within the hinge region of the kinase, a critical interaction for potent inhibition. The phenylboronic acid portion can then extend into other regions of the ATP-binding pocket, potentially forming additional interactions that contribute to affinity and selectivity.

Caption: Proposed mechanism of action as a c-Met kinase inhibitor.

Experimental Protocols for Evaluation

To rigorously assess the potential of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid as a kinase inhibitor, a series of in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase.

Protocol:

-

Reagents and Materials:

-

Recombinant human c-Met kinase

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid (dissolved in DMSO)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well microplates

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of product formed using a suitable detection method.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.

-

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

This assay determines the effect of the compound on the growth and viability of cancer cells that are dependent on the target kinase for their proliferation.

Protocol:

-

Reagents and Materials:

-

Cancer cell line with known c-Met activation (e.g., MKN-45, SNU-5)

-

Cell culture medium and supplements

-

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid (dissolved in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well cell culture plates

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the half-maximal growth inhibitory concentration (GI₅₀) value.

-

Conclusion and Future Directions

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid represents a promising scaffold for the development of novel kinase inhibitors. Its unique combination of a thiazole carboxamide and a phenylboronic acid moiety provides a strong foundation for potent and selective inhibition of key oncogenic kinases such as c-Met. Further investigation, including comprehensive SAR studies, in vivo efficacy in preclinical cancer models, and detailed pharmacokinetic and toxicological profiling, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives. The insights gained from such studies will be invaluable in guiding the design of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

- Google Patents. (n.d.). WO2009058728A1 - Thiazole derivatives as protein kinase inhibitors.

Sources

Molecular structure of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid

An In-Depth Technical Guide to the Molecular Structure and Characterization of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid

Introduction

In the landscape of modern medicinal chemistry, the rational design of small molecule inhibitors hinges on the strategic combination of pharmacophores that confer both reactivity and specificity. (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid is a molecule of significant interest, embodying this principle through its unique architecture. It integrates two critical moieties: a phenylboronic acid group and a thiazole-amide scaffold.

The boronic acid functional group is a versatile player in drug design, most notably recognized for its ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites.[1][2][3] This capacity allows it to act as a potent "warhead," mimicking the tetrahedral transition state of enzymatic reactions, a strategy famously employed by the proteasome inhibitor Bortezomib.[3][4][5] Boronic acids are considered bioisosteres of carboxylic acids and are valued for their stability, relatively low toxicity, and predictable reactivity.[3]

Complementing the boronic acid is the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen that is considered a "privileged scaffold" in drug discovery.[6][7][8] Thiazole derivatives are integral components of numerous clinically approved drugs, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][9][10] The thiazole moiety, connected via a robust amide linker, serves as a recognition element, guiding the molecule to its biological target and establishing specific interactions that determine potency and selectivity.

This technical guide offers a comprehensive exploration of the molecular structure of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid. It is designed for researchers, scientists, and drug development professionals, providing in-depth analysis of its physicochemical properties, detailed protocols for its analytical characterization, and insights into its potential as a pharmacologically active agent.

Part 1: Molecular Structure and Physicochemical Properties

Chemical Identity

The fundamental identity of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid is defined by its specific arrangement of atoms and functional groups, which are summarized below.

| Identifier | Value |

| IUPAC Name | (3-(1,3-thiazol-2-ylcarbamoyl)phenyl)boronic acid |

| CAS Number | 850567-34-9[11] |

| Molecular Formula | C₁₀H₉BN₂O₃S |

| Molecular Weight | 248.07 g/mol [11] |

| SMILES | O=C(NC1=NC=CS1)C2=CC=CC(B(O)O)=C2 |

Structural Elucidation

The molecule's architecture is a composite of three key regions:

-

The Phenylboronic Acid Core: A planar phenyl ring is substituted at the meta-position with the thiazole-carbamoyl side chain. The boronic acid group, -B(OH)₂, features a trigonal planar, sp²-hybridized boron atom with an empty p-orbital, which is the basis of its Lewis acidity.[12]

-

The Amide Linker: A conformationally rigid amide bond (-CONH-) connects the phenyl ring to the thiazole moiety. This linker plays a crucial role in orienting the two aromatic systems and can participate in hydrogen bonding.

-

The Thiazole Ring: A planar, aromatic heterocycle that contributes to the molecule's overall shape and electronic properties, providing potential interaction points for target binding.

The molecule is largely planar, though rotation is possible around the C-C bond connecting the phenyl ring to the amide and the C-N bond of the amide itself. The overall conformation is critical for its interaction with a biological target.

Physicochemical Properties

A molecule's behavior in a biological system is governed by its physicochemical properties. The following table outlines key computed parameters that influence the absorption, distribution, metabolism, and excretion (ADME) profile of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid.

| Property | Predicted Value | Significance in Drug Development |

| pKa | ~8.8 (boronic acid) | Influences the ionization state at physiological pH (7.4). Phenylboronic acids are typically uncharged at this pH but can be converted to an anionic tetrahedral form in more basic environments or upon interaction with active site nucleophiles.[3][12] |

| LogP | 0.49 | Indicates the molecule's lipophilicity. A low LogP suggests good aqueous solubility, which is favorable for administration and distribution. |

| Topological Polar Surface Area (TPSA) | 90.4 Ų | Predicts membrane permeability. A TPSA below 140 Ų is generally associated with good oral bioavailability. |

| Hydrogen Bond Donors | 3 (2 from -B(OH)₂, 1 from -NH) | Determines potential for hydrogen bonding interactions with the target protein and with water, affecting solubility and binding affinity. |

| Hydrogen Bond Acceptors | 5 (2 from -B(OH)₂, 1 from C=O, 2 from thiazole) | Provides additional sites for specific hydrogen bonding, contributing to binding specificity. |

| Rotatable Bonds | 2 | A low number of rotatable bonds indicates conformational rigidity, which is often associated with higher binding affinity and improved selectivity. |

Part 2: Synthesis and Characterization Workflow

The synthesis of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid typically involves the formation of an amide bond between 2-aminothiazole and 3-boronobenzoic acid. This is a standard peptide coupling reaction.

Synthetic Protocol: Amide Coupling

This protocol describes a representative method for synthesizing the title compound.

Causality: The choice of a carbodiimide coupling agent like EDC, along with an activator like HOBt, is standard for forming amide bonds from carboxylic acids and amines. This method proceeds through a highly reactive O-acylisourea intermediate that is readily attacked by the amine, minimizing side reactions and operating under mild conditions suitable for the functional groups present.

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-boronobenzoic acid (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Activation: Cool the solution to 0°C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents) portion-wise and stir the mixture for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add 2-aminothiazole (1.1 equivalents) to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid as a solid.

Workflow Diagram

The following diagram illustrates the key stages from synthesis to final characterization.

Caption: Synthesis, purification, and characterization workflow.

Part 3: Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure in solution.

¹¹B NMR: This technique is uniquely informative for boronic acids.[13][14][15] A single, relatively broad resonance is expected in the range of δ 28-32 ppm, characteristic of a trigonal planar (sp²) boronic acid.[16][17] The chemical shift and line shape are sensitive to pH and interactions with diols or Lewis bases. Upon binding to a nucleophile in an enzyme active site, the boron center would become tetrahedral (sp³), causing a significant upfield shift to δ 5-10 ppm.[14][15]

¹H NMR: The proton NMR spectrum provides a detailed map of the molecule's hydrogen atoms.

-

Aromatic Protons: Complex multiplets are expected between δ 7.0 and 8.5 ppm for the protons on the phenyl and thiazole rings.

-

Amide Proton: A broad singlet, typically downfield (> δ 10 ppm), corresponding to the N-H proton. Its chemical shift can be concentration and solvent dependent.

-

Boronic Acid Protons: The -B(OH)₂ protons are often broad and may exchange with solvent, sometimes making them difficult to observe.

¹³C NMR: The carbon spectrum confirms the carbon skeleton. Key expected signals include the amide carbonyl (C=O) around δ 160-165 ppm and various aromatic carbons between δ 120-150 ppm.

| Technique | Expected Observations |

| ¹H NMR | Aromatic region (multiplets, δ 7.0-8.5 ppm), Amide N-H (broad singlet, >δ 10 ppm) |

| ¹³C NMR | Amide C=O (δ ~165 ppm), Aromatic carbons (δ 120-150 ppm) |

| ¹¹B NMR | Broad singlet (δ 28-32 ppm) for sp² boron |

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO is often preferred as it solubilizes the compound well and slows the exchange of labile N-H and O-H protons.

-

Acquisition: Acquire ¹H, ¹³C, and ¹¹B spectra on a high-field NMR spectrometer (≥400 MHz).

-

Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition.

Trustworthiness: The analysis of boronic acids by MS can be complicated by in-source dehydration, leading to the formation of a cyclic trimer known as a boroxine.[18] This appears as an ion with a mass corresponding to (3M - 3H₂O). To ensure accurate mass determination of the monomer, soft ionization techniques like electrospray ionization (ESI) are preferred, and analytical methods should be optimized to minimize boroxine formation.[19][20]

Expected Ionization:

-

Positive ESI Mode: Expect to observe the protonated molecule [M+H]⁺.

-

Negative ESI Mode: Expect the deprotonated molecule [M-H]⁻ or adducts with anions from the mobile phase.

Protocol for LC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a suitable solvent mixture like acetonitrile/water.

-

Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Detection: Analyze the eluent using an ESI source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Data Analysis: Extract the mass of the parent compound and compare it to the theoretical exact mass to confirm the elemental formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule by their characteristic vibrational frequencies.[21][22]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Boronic Acid (O-H) | Stretching | 3200-3600 (broad) |

| Amide (N-H) | Stretching | 3100-3300 |

| Aromatic (C-H) | Stretching | 3000-3100 |

| Amide (C=O) | Stretching (Amide I) | 1640-1680 |

| Aromatic (C=C) | Stretching | 1450-1600 |

| Boron-Oxygen (B-O) | Stretching | 1310-1380 |

Part 4: Significance in Drug Discovery

The molecular architecture of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid makes it a compelling candidate for an enzyme inhibitor.

Hypothesized Mechanism of Action

The primary mechanism of inhibition is predicted to be the formation of a reversible, covalent bond between the electrophilic boron atom and a key nucleophilic residue (e.g., serine, threonine) in the enzyme's active site.[2][4][23]

Expertise & Experience: This mechanism is well-established for boronic acid-based inhibitors.[1][5] The sp²-hybridized boron acts as a Lewis acid, accepting a lone pair of electrons from the hydroxyl group of a catalytic serine residue. This forms a stable, tetrahedral boronate adduct that mimics the high-energy transition state of substrate hydrolysis, effectively blocking the enzyme's catalytic cycle.[23] The thiazole-phenyl-amide portion of the molecule acts as the "scaffold," responsible for guiding the boronic acid "warhead" to the correct active site and providing additional non-covalent interactions (e.g., hydrogen bonds, π-stacking) that enhance binding affinity and selectivity.

Potential Therapeutic Targets

Given this mechanism, the compound is a promising inhibitor for enzymes that utilize a catalytic serine or threonine, such as:

-

Serine Proteases: A large family of enzymes involved in processes like blood coagulation, digestion, and inflammation.

-

β-Lactamases: Enzymes responsible for antibiotic resistance in bacteria. Boronic acids are actively being explored as non-β-lactam inhibitors of these enzymes.[23]

-

The Proteasome: A multi-subunit protease complex crucial for protein degradation, a validated target in oncology.

The following diagram illustrates the general mechanism of serine protease inhibition.

Caption: General mechanism of serine protease inhibition by a boronic acid.

Conclusion

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid is a meticulously designed molecule that leverages the synergistic properties of a boronic acid warhead and a thiazole-based recognition scaffold. Its structure is readily elucidated through a combination of advanced spectroscopic techniques, including ¹¹B NMR for probing the boron center and HRMS for confirming its elemental composition. The insights gained from its structural and physicochemical analysis underscore its potential as a targeted, reversible covalent inhibitor for a range of enzymes, making it a valuable lead compound for further investigation in drug discovery and development programs.

References

-

Fu, H., Fang, H., Sun, J., Wang, H., Liu, A., Sun, J., & Wu, Z. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry, 21(28), 3271-3280.

-

Reddy, L. V. R., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(19), 5439-5445.

-

ResearchGate. (n.d.). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate.

-

Bentham Science. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry, 21(28).

-

Khan, I., et al. (2024). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. Journal of Pharma Insights and Research, 2(06), 107-114.

-

Ayati, A., et al. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(25), 2841-2862.

-

BenchChem. (2025). Mass Spectrometry of (7-Heptylnaphthalen-2-yl)boronic Acid and its Derivatives: A Comparative Guide. BenchChem.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Inno Pharmchem.

-

Lamos, S. M., et al. (2012). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(1), 104-113.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.

-

Ali, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6279.

-

ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate.

-

ResearchGate. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference.

-

Linciano, P., et al. (2020). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. International Journal of Molecular Sciences, 21(17), 6331.

-

North, R., & Eisenbeis, S. (2020). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 24(8), 1594-1599.

-

Morandi, F., et al. (2011). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry, 19(24), 7566-7574.

-

Aly, H. M., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. Pharmaceuticals, 16(7), 1014.

-

Butler, C. L., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076.

-

ChemScene. (n.d.). 3-(1,3-Thiazol-2-yl)phenylboronic acid. ChemScene.

-

Widdifield, C. M., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(15), 5047-5057.

-

Lecoq, L., et al. (2022). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. Organic & Biomolecular Chemistry, 20(14), 2843-2847.

-

Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724.

-

GlobalChemMall. (n.d.). (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid. GlobalChemMall.

-

ResearchGate. (n.d.). FTIR spectra of the thiazole derivative B and its functionalized PVC, PVC-B. ResearchGate.

-

PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076.

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate.

-

Riyadh, S. M., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Molecules, 29(23), 5291.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery. Inno Pharmchem.

-

BLDpharm. (n.d.). (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid. BLDpharm.

-

Thoreauchem. (n.d.). (4-(Thiazol-2-ylcarbaMoyl)phenyl)boronic acid. Thoreauchem.

-

Fernandes, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(15), 4488.

-

Pharmaffiliates. (n.d.). (4-(Pyridin-2-ylcarbamoyl)phenyl)boronic Acid. Pharmaffiliates.

-

PubChem. (n.d.). (3-(Benzo[d]thiazol-2-yl)phenyl)boronic acid. PubChem.

-

BenchChem. (2025). The Role of 3-Thienylboronic Acid in Medicinal Chemistry: Application Notes and Protocols. BenchChem.

-

PubChem. (n.d.). Thiazol-2-ylboronic acid. PubChem.

-

Li, Z., et al. (2015). Synthesis of biologically active boron-containing compounds. MedChemComm, 6(4), 559-577.

-

Orion Cientific. (n.d.). (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid. Orion Cientific.

-

Vaickelioniene, R., et al. (2014). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 19(6), 7136-7151.

-

Khan, S., et al. (2024). Exploring biomedical applications of phenylboronic acid-functionalized chitosan conjugates. Journal of Drug Delivery Science and Technology, 92, 105374.

-

Wu, W., et al. (2019). Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. Gels, 5(1), 16.

-

PubChem. (n.d.). 1,3-Thiazol-2-ylmethylboronic acid. PubChem.

-

Wikipedia. (n.d.). Phenylboronic acid. Wikipedia.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 10. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 850568-26-2|(4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 12. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. par.nsf.gov [par.nsf.gov]

- 15. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00232A [pubs.rsc.org]

- 18. benchchem.com [benchchem.com]

- 19. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Unveiling of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid: A Technical Guide

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Spectroscopic Characterization of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid.

This guide provides an in-depth analysis of the essential spectroscopic techniques required for the unequivocal identification and characterization of the novel compound (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid. As a Senior Application Scientist, the following content is structured to deliver not just data, but a foundational understanding of the principles and experimental nuances involved in obtaining high-quality spectroscopic information for this and related molecular entities.

Introduction

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid is a molecule of significant interest, integrating three key functionalities: a phenylboronic acid moiety, an amide linkage, and a thiazole ring. This unique combination suggests potential applications in areas such as targeted drug delivery, enzyme inhibition, and materials science. Accurate and comprehensive characterization is paramount for any further investigation into its biological activity and chemical properties. This guide will detail the expected and experimental aspects of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this specific molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR experiments will provide a complete picture of its atomic connectivity and chemical environment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex, with distinct signals for the aromatic protons of the phenyl and thiazole rings, the amide proton, and the boronic acid hydroxyl protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Amide NH | 10.0 - 12.0 | Singlet (broad) | - | The chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.[1][2] |

| Phenyl H (ortho to -B(OH)₂) | 7.8 - 8.2 | Multiplet | ||

| Phenyl H (para to -B(OH)₂) | 7.4 - 7.6 | Triplet | ||

| Phenyl H (ortho to -C(O)NH-) | 7.9 - 8.3 | Multiplet | ||

| Phenyl H (meta to both) | 7.5 - 7.7 | Triplet | ||

| Thiazole H-4 | 7.2 - 7.5 | Doublet | ~3-4 | |

| Thiazole H-5 | 6.8 - 7.1 | Doublet | ~3-4 | |

| Boronic acid OH | 5.0 - 8.0 | Singlet (broad) | - | Often exchanges with residual water in the solvent, leading to a broad signal or no signal at all. |

Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |

| Amide C=O | 165 - 170 | |

| Thiazole C-2 (C=N) | 158 - 162 | |

| Phenyl C-B | 130 - 135 | Signal may be broad due to quadrupolar relaxation of the attached boron atom. |

| Other Aromatic C | 120 - 140 | |

| Thiazole C-4 | 138 - 142 | |

| Thiazole C-5 | 115 - 120 |

Predicted chemical shifts are based on analogous structures such as 2-aminothiazole and phenylboronic acid derivatives.[3][4]

¹¹B NMR Spectroscopy: A Direct Probe of the Boron Environment

¹¹B NMR is a crucial experiment for confirming the presence and electronic state of the boron atom.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹¹B | 28 - 33 | The chemical shift for arylboronic acids typically falls in this range, indicating a trigonal planar sp² hybridized boron.[5][6][7][8] The signal is expected to be broad due to quadrupolar relaxation.[9] |

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is essential for accurate structural confirmation.

Caption: Workflow for NMR data acquisition and processing.

Causality Behind Experimental Choices:

-

Solvent: DMSO-d₆ is chosen as the preferred solvent because it effectively dissolves the compound and, more importantly, its low proton exchange rate allows for the observation of exchangeable protons like the amide NH and boronic acid OH protons.[1]

-

NMR Tube: A quartz NMR tube is recommended for ¹¹B NMR to avoid the broad background signal from borosilicate glass, which is the standard material for NMR tubes.

-

2D NMR: For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| 3400 - 3200 | O-H stretch (boronic acid) | Broad, Strong | Indicative of hydrogen-bonded hydroxyl groups. |

| 3300 - 3100 | N-H stretch (amide) | Medium | |

| ~3030 | Aromatic C-H stretch | Medium | Characteristic of C-H bonds on a benzene ring.[10][11][12] |

| 1680 - 1650 | C=O stretch (Amide I) | Strong | A key diagnostic peak for the amide functionality. |

| 1600, 1580, 1475 | Aromatic C=C stretch | Medium | Characteristic of the phenyl and thiazole rings.[10][11][12] |

| 1550 - 1510 | N-H bend / C-N stretch (Amide II) | Medium | Another important band for amide identification. |

| 1380 - 1320 | B-O stretch | Strong | Confirms the presence of the boronic acid group. |

| 810 - 750 & ~690 | C-H out-of-plane bend | Strong | The pattern of these bands can indicate a meta-disubstituted benzene ring.[13] |

Experimental Protocol for IR Spectroscopy

Caption: Workflow for ATR-IR data acquisition and analysis.

Trustworthiness of the Protocol: Attenuated Total Reflectance (ATR) is a modern, reliable technique that requires minimal sample preparation and provides high-quality, reproducible spectra of solid samples.

III. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis.

Expected Mass Spectrum

-

Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): For a molecular formula of C₁₀H₉BN₂O₃S, the expected monoisotopic mass is 248.04. The presence of boron will result in a characteristic isotopic pattern, with the M+1 peak being approximately 25% of the intensity of the M peak due to the natural abundance of ¹⁰B and ¹¹B.

-

Key Fragmentation Pathways:

-

Amide Bond Cleavage: A common fragmentation pathway for amides is the cleavage of the N-CO bond.[14][15][16] This would lead to the formation of a thiazolylaminium radical cation and a 3-boronobenzoyl cation, or vice versa, depending on the ionization method.

-

Loss of Water: Boronic acids are prone to dehydration under MS conditions, which could result in the observation of a peak corresponding to [M-H₂O]⁺.

-

Boroxine Formation: In some cases, boronic acids can form cyclic trimers called boroxines, which would appear at a much higher m/z value.

-

Experimental Protocol for Mass Spectrometry (ESI-MS)

Caption: Workflow for ESI-MS data acquisition and analysis.

Authoritative Grounding: Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like the target compound, minimizing in-source fragmentation and typically yielding a strong signal for the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) is indispensable for controlled fragmentation, providing definitive structural information.

Conclusion

The comprehensive spectroscopic analysis of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid, employing a synergistic combination of NMR, IR, and MS techniques, is essential for its unequivocal characterization. The protocols and predicted data presented in this guide provide a robust framework for researchers to obtain and interpret high-quality data, ensuring the scientific integrity of subsequent studies. This foundational knowledge is critical for advancing the development of novel therapeutics and materials based on this promising molecular scaffold.

References

- Mass spectrometric analysis of amides by EI-MS quite often provides important information for their characterization. In general, aliphatic primary amides produce an intense fragmentary ion peak at m/z 44 (CONH2) resulting from the cleavage of the R–CONH2 bond. ... Aliphatic secondary and tertiary amides having hydrogens at the γ-carbon of the acyl moiety or N-methyl groups show intense fragmentary ions resulting from McLafferty rearrangement. ...

- Most of the amides showed an intense signal of the protonated molecule [M + H]+ when subjected to both HRESI-MS and EI-MS conditions, with a common outcome being the cleavage of the amide bond (N–CO). This results in the loss of the neutral amine or lactam and the formation of aryl acylium cations.

- 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029).

- The fragmentation patterns observed for compounds such as carboxylic acids, esters, and amides in the mass spectra include ⍺-cleavage and McLafferty rearrangement. (Source: JoVE)

- Main fragmentation pattern of the amides in EI-MS.

- 3-Aminophenylboronic acid monohydrate(206658-89-1) 1H NMR spectrum. (Source: ChemicalBook)

- 3-Aminophenylboronic acid pinacol ester(210907-84-9) 1H NMR spectrum. (Source: ChemicalBook)

- The key then to distinguishing a monosubstituted benzene ring is a C-H wag between 770 and 710 cm -1 and the presence of a ring bend near 690 cm -1. As we will see, it is the position of the C-H wag and the presence or absence of the ring bending peak together that can be used to distinguish mono- and disubstituted benzene rings from each other. (Source: Spectroscopy Online)

- 2-Aminothiazole (96-50-4) 1H NMR spectrum. (Source: ChemicalBook)

- 2-Aminothiazole (96-50-4) 13C NMR spectrum. (Source: ChemicalBook)

- 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem. (Source: PubChem)

- Aromatic rings show a characteristic C–H stretching absorption at 3030 cm–1 and a series of peaks in the 1450 to 1600 cm–1 range of the infrared spectrum. (Source: OpenStax)

- Mass Spectrometry - Fragmentation P

- H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent.

- The useful group wavenumbers for benzene rings are one or more C-H stretches between 3100 and 3000 cm -1, one or more sharp ring modes between 1620 and 1400 cm -1, and an intense ring bend from 1000 to 700 cm -1. (Source: Spectroscopy Online)

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.

- 2-Amino-2-thiazoline(1779-81-3) 13C NMR spectrum. (Source: ChemicalBook)

- 2-AMINOTHIAZOLE SULFATE(61169-63-9) 13C NMR spectrum. (Source: ChemicalBook)

- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. (Source: The Royal Society of Chemistry)

- Solvent Effects on Exchangeable Proton Peaks. (Source: ACD/Labs)

- 11B NMR Chemical Shifts. (Source: SDSU Chemistry)

- Spectroscopy of Arom

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF.

- Selected IR and 1 H NMR data for the aminothiazole compounds...

- Benzamide, N-phenyl- Mass spectrum (electron ioniz

- Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. (Source: J-Stage)

- Benzamide, N,N'-1,4-phenylenebis- IR spectrum. (Source: NIST WebBook)

- Supporting Information for "Synthesis of phenylboronic acid-containing polymers for glucose-triggered drug delivery". (Source: The Royal Society of Chemistry)

- Investigation of the Amide Proton Solvent Exchange Properties of Glycosaminoglycan Oligosaccharides.

- Benzamide, N-phenyl- Other d

- 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. (Source: J-Stage)

- A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. hmdb.ca [hmdb.ca]

- 4. 2-Aminothiazole (96-50-4) 13C NMR [m.chemicalbook.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 7. researchgate.net [researchgate.net]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

Stability and storage conditions for (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid

An In-Depth Technical Guide to the Stability and Storage of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid

Abstract

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid is a vital building block in contemporary organic synthesis and drug discovery, valued for its role in forming carbon-carbon and carbon-heteroatom bonds, most notably in Suzuki-Miyaura coupling reactions.[1][2] The integrity of this reagent is paramount for reaction reproducibility, yield, and purity of the final product. However, the boronic acid functional group is susceptible to several degradation pathways, necessitating a thorough understanding of its stability profile and the implementation of rigorous storage and handling protocols. This guide provides a comprehensive overview of the chemical and physical properties of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid, elucidates its primary degradation mechanisms, and offers field-proven recommendations for its optimal storage and handling. Furthermore, it details robust analytical methodologies for assessing the stability and purity of the compound over time.

Introduction and Molecular Overview

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid, with CAS Number 850567-34-9, belongs to the larger class of organoboranes.[3] Its structure features a phenylboronic acid core functionalized with a thiazol-2-ylcarbamoyl group at the meta-position. This intricate assembly makes it a valuable intermediate for introducing complex heterocyclic motifs into target molecules, a common strategy in the development of pharmacologically active compounds.[4][5]

The boronic acid moiety, -B(OH)₂, acts as a mild Lewis acid and is the linchpin of the molecule's reactivity in cross-coupling reactions.[1][6] However, this same group is responsible for its inherent instability. Understanding the interplay between the functional groups and the environmental conditions is critical for any researcher utilizing this compound.

Table 1: Physicochemical Properties of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid

| Property | Value | Source |

| CAS Number | 850567-34-9 | [7] |

| Molecular Formula | C₁₀H₉BN₂O₃S | [7] |

| Molecular Weight | 248.07 g/mol | [7] |

| Appearance | White to off-white solid/powder | [8] |

| pKa | ~8.10 (Predicted) | [9] |

| Storage Temp. | 2-8°C | [7] |

Core Stability Challenges and Degradation Pathways

The stability of boronic acids is influenced by temperature, moisture, light, oxygen, and pH.[10] For (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid, two primary non-catalytic degradation pathways are of significant concern: dehydrative trimerization and protodeboronation. A third pathway, oxidation, can also occur under specific conditions.

Dehydrative Trimerization to Boroxine

The most common degradation pathway for boronic acids, particularly in the solid state, is the loss of water to form a cyclic trimeric anhydride known as a boroxine.[3][11] This is a reversible, thermally-driven equilibrium process.

-

Causality: The driving force for this reaction is the elimination of water to form a more thermodynamically stable six-membered B-O-B ring structure. Elevated temperatures and the presence of dehydrating agents can accelerate this process.[11][12] While reversible upon exposure to water, the presence of significant boroxine content can lead to inaccurate measurements of reagent mass and stoichiometry, impacting reaction outcomes.

Caption: Reversible dehydration of boronic acid to its boroxine trimer.

Protodeboronation (Hydrolytic Deborylation)

Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This irreversible process leads to the formation of N-(thiazol-2-yl)benzamide as an inert byproduct, representing a direct loss of active reagent.

-

Causality: This reaction is often catalyzed by acidic or basic conditions and can be promoted by the presence of water and certain metals.[10] The electronic nature of the aromatic ring substituent influences the rate of protodeboronation. The meta-positioned amide group on the phenyl ring is moderately deactivating, which can subtly affect the lability of the C-B bond compared to unsubstituted phenylboronic acid.

Oxidation

While generally more stable than alkylboronic acids, arylboronic acids can undergo oxidation, particularly in solution and in the presence of reactive oxygen species (ROS) or strong oxidizing agents.[10][13] This process typically converts the boronic acid to the corresponding phenol.

-

Causality: At physiological pH, phenylboronic acid can be oxidized by ROS at rates comparable to thiols.[13] While less of a concern for solid-state storage under an inert atmosphere, it becomes a critical factor for solution-state stability, especially in biological or high-air-exposure applications. The resulting phenolic byproduct can introduce impurities and complicate reaction workups.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, a multi-faceted approach to storage and handling is required. The following protocols are designed to preserve the integrity and reactivity of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid.

Optimal Storage Conditions

Table 2: Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8°C) | Minimizes the rate of thermally driven dehydration to boroxine and other potential degradation pathways.[7][10] |

| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon) | Prevents oxidation by atmospheric oxygen and displaces moisture.[8][10] |

| Moisture | Keep container tightly sealed in a dry environment (e.g., desiccator) | Boronic acids are hygroscopic and moisture can promote hydrolysis, protodeboronation, and surface restructuring.[14][15] |

| Light | Store in an amber or opaque vial | Protects against potential photolytic degradation, which can affect some complex organic molecules. |

-

Expert Insight: For long-term storage (>6 months), dividing the material into smaller, single-use aliquots is highly recommended. This practice avoids repeated warming/cooling cycles and exposure of the bulk material to atmospheric moisture and oxygen each time the container is opened.

Safe Handling Procedures

Adherence to good laboratory practice is essential for both user safety and product integrity.

-

Inert Environment: Whenever possible, handle the solid material in an inert atmosphere glovebox or glove bag.

-

Minimize Exposure: If a glovebox is unavailable, minimize the time the container is open to the atmosphere. Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Dispensing: Use clean, dry spatulas and weighing vessels. Avoid introducing any contaminants into the primary container.

-

Resealing: After dispensing, purge the container headspace with an inert gas (e.g., nitrogen) before tightly resealing the cap. Parafilm can be used to further secure the seal for long-term storage.

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or fume hood, wearing standard PPE including safety goggles, gloves, and a lab coat.[8][16]

Experimental Protocols for Stability Assessment

Regularly assessing the purity of the boronic acid is a self-validating system that ensures reaction consistency. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.

Stability-Indicating HPLC Method

An effective stability-indicating HPLC method must separate the intact boronic acid from its key degradants (boroxine, protodeboronated byproduct) and any process impurities.

-

Methodology Objective: To quantify the purity of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid and monitor for the emergence of degradation products under defined storage or stress conditions.

-

Critical Challenge - On-Column Hydrolysis: Standard reversed-phase HPLC conditions can sometimes promote the hydrolysis of boronate esters or even the boronic acid itself.[17][18] Method development should aim to minimize this artifact. Using a mobile phase without a pH modifier or employing columns with low silanol activity can mitigate this issue.[10][18]

Step-by-Step Protocol:

-

Instrumentation: Standard HPLC system with a PDA or UV detector.

-

Column: A reverse-phase C18 column (e.g., Waters XTerra MS C18, Agilent Zorbax Eclipse XDB C18) is a suitable starting point.[17]

-

Mobile Phase:

-

A: Water

-

B: Acetonitrile

-

Initial trials should be run without acid modifiers to minimize on-column hydrolysis. If peak shape is poor, a very low concentration of formic acid (e.g., 0.05%) can be cautiously introduced.

-

-

Gradient: A typical starting gradient would be 10-90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at a wavelength appropriate for the aromatic system (e.g., 254 nm).

-

Sample Preparation: Dissolve a known concentration of the boronic acid in a suitable diluent, typically the initial mobile phase composition or pure acetonitrile. Analyze immediately after preparation.

-

Analysis: Inject the sample and integrate the peak areas. The purity can be expressed as area percent. The emergence of new peaks over time or under stress conditions (e.g., heating the sample solution) indicates degradation.

Caption: General workflow for HPLC-based stability assessment.

¹H NMR Spectroscopy for Degradation Monitoring

NMR provides structural information and can be used to monitor the conversion of the boronic acid to its boroxine.

-

Methodology Objective: To qualitatively or semi-quantitatively observe the disappearance of the boronic acid -B(OH)₂ signal and the appearance of signals corresponding to the boroxine.

-

Causality: The chemical environment of the protons on the aromatic ring will differ between the monomeric acid and the trimeric boroxine, leading to distinct signals. The broad signal from the -OH protons of the boronic acid will disappear upon boroxine formation.

Step-by-Step Protocol:

-

Instrumentation: Standard NMR spectrometer (e.g., 400 MHz).

-

Solvent: A dry, deuterated solvent in which the compound is soluble (e.g., DMSO-d₆).

-

Procedure: a. Dissolve a precise amount of the boronic acid in the chosen solvent in an NMR tube. b. Acquire an initial ¹H NMR spectrum. This serves as the baseline (T=0) measurement. c. To monitor stability, the sample can be stored under specific conditions (e.g., 40°C) and spectra acquired at regular intervals. d. Analysis: Monitor the integration of characteristic aromatic proton signals. Changes in chemical shifts or the appearance of new signal sets may indicate boroxine formation or other degradation. The disappearance of the broad B(OH)₂ proton signal is a key indicator of dehydration.

Conclusion

The chemical integrity of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid is not a given; it is the result of deliberate and informed scientific practice. Its primary vulnerabilities—dehydration to boroxines and, to a lesser extent, protodeboronation and oxidation—can be effectively managed through disciplined adherence to proper storage and handling protocols. Storing the compound under refrigerated, dry, and inert conditions is the cornerstone of its preservation. For researchers and drug development professionals, implementing routine analytical verification via HPLC and NMR is not an optional step but a fundamental component of a self-validating workflow that ensures the reliability and reproducibility of synthetic outcomes. By understanding the causality behind its instability, scientists can confidently utilize this powerful reagent to its full potential, accelerating innovation in chemical synthesis and medicinal chemistry.

References

-

Gonzales, A. U., et al. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology. [Link]

-

GlobalChemMall. (n.d.). (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

-

Tong, H., et al. (2004). Humidity‐induced surface modification of boric acid. Journal of the American Ceramic Society. [Link]

-

ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Rossi, S., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. [Link]

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link]

-

Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies. [Link]

-

ResearchGate. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]

-

Wang, Y., et al. (2018). Effects of relative humidity on tribological properties of boron carbide coating against steel. Tribology International. [Link]

-

Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

-

Byers, J. A., et al. (2017). Emergent Organoboron Acid Catalysts. ACS Catalysis. [Link]

-

Leach, A. G., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science. [Link]

-

Li, J., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry. [Link]

-

Thoreauchem. (n.d.). (4-(Thiazol-2-ylcarbaMoyl)phenyl)boronic acid. Retrieved from [Link]

-

Soares, J. X., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

-

Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

-

National Center for Biotechnology Information. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed Central. [Link]

-

Wang, D., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega. [Link]

-

Wiley Online Library. (2010). Boron and Nucleic Acid Chemistries: Merging the Best of Both Worlds. ChemInform. [Link]

-

MDPI. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Molbank. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 850568-25-1 | Product Name : (4-(Pyridin-2-ylcarbamoyl)phenyl)boronic Acid. Retrieved from [Link]boronic-acid)

-

Carl Roth. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]

-

MDPI. (2024). In Pursuit of Sustainable Ventilated Façades: Moisture Response, Mechanical Performance, and Fire Behavior of Recycled Wood Particle/Epoxy Composite Panels. Polymers. [Link]

-

National Center for Biotechnology Information. (n.d.). (3-(Benzo[d]thiazol-2-yl)phenyl)boronic acid. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 850568-26-2|(4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. benchchem.com [benchchem.com]

- 11. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. carlroth.com [carlroth.com]

- 16. file.bldpharm.com [file.bldpharm.com]

- 17. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

Unveiling the Biological Landscape of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid: A Guide to Target Identification and Validation

An In-Depth Technical Guide

Executive Summary